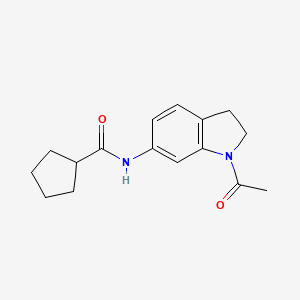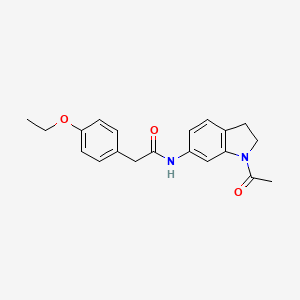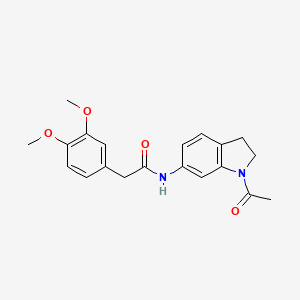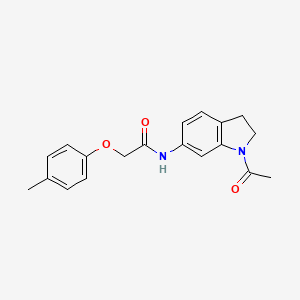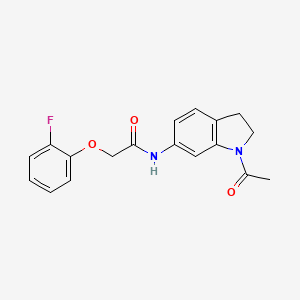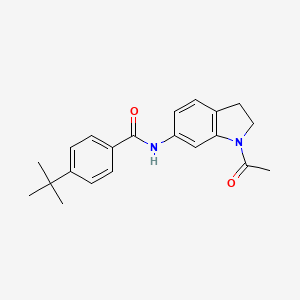
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide, also known as BIBN 99, is a synthetic compound used in a variety of scientific research applications. The compound is an indole derivative and is structurally similar to the neurotransmitter serotonin. BIBN 99 has been used in a range of studies, from studying the effects of serotonin on behavior to exploring the effects of various drugs on the central nervous system.
科学研究应用
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide 99 has been used in a variety of scientific research applications. It has been used to study the effects of serotonin on behavior, including its role in regulating mood, appetite, and sleep. It has also been used to explore the effects of various drugs on the central nervous system, including their ability to modulate the release of serotonin and other neurotransmitters. In addition, this compound 99 has been used to study the effects of various drugs on the cardiovascular system, including their ability to modulate heart rate and blood pressure.
作用机制
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide 99 works by binding to serotonin receptors in the brain, resulting in the release of serotonin and other neurotransmitters. This binding is thought to be responsible for its effects on behavior, as well as its ability to modulate the release of neurotransmitters in the brain.
Biochemical and Physiological Effects
This compound 99 has been found to have a variety of biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, resulting in increased mood, appetite, and sleep. It has also been found to modulate the release of various neurotransmitters, including dopamine and norepinephrine, resulting in increased alertness and improved cognitive function. In addition, this compound 99 has been found to have anti-inflammatory effects, as well as anti-anxiety effects.
实验室实验的优点和局限性
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide 99 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on behavior and the central nervous system can be easily studied. However, there are some limitations to its use in laboratory experiments. This compound 99 is not approved for human use, and its effects on humans are not well understood. In addition, it is not stable in the presence of light or air, so it must be stored in a dark, air-tight container.
未来方向
There are a variety of potential future directions for research on N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide 99. These include further study of its effects on behavior and the central nervous system, as well as its potential use in the treatment of various neurological disorders. In addition, further research could be conducted on its potential use in the treatment of cardiovascular diseases, as well as its potential use in the treatment of inflammation and anxiety. Finally, further research could be conducted on its potential use in the development of new drugs, as well as its potential use in the development of new diagnostic tools.
合成方法
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide 99 is synthesized from a variety of starting materials, including 2-bromo-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide and this compound. The synthesis procedure involves a series of steps, including the reaction of the starting material with an acid, followed by a reaction with a base, and finally a reaction with a reducing agent.
属性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-tert-butylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14(24)23-12-11-15-7-10-18(13-19(15)23)22-20(25)16-5-8-17(9-6-16)21(2,3)4/h5-10,13H,11-12H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXWWHUWPQWQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





